molecular formula C28H34N4O3S B11430105 N1-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-N2-(2-methoxybenzyl)oxalamide

N1-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-N2-(2-methoxybenzyl)oxalamide

Cat. No.: B11430105
M. Wt: 506.7 g/mol
InChI Key: HVFGEOQYDHYKLU-UHFFFAOYSA-N
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Description

N1-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-N2-(2-methoxybenzyl)oxalamide is a complex organic compound that features a piperazine ring, a thiophene ring, and an oxalamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-N2-(2-methoxybenzyl)oxalamide typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 4-benzylpiperazine with a suitable alkylating agent to introduce the thiophene ring.

    Introduction of the Oxalamide Group: The intermediate product is then reacted with oxalyl chloride to form the oxalamide linkage.

    Final Coupling: The final step involves coupling the intermediate with 2-methoxybenzylamine under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-N2-(2-methoxybenzyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxalamide group can be reduced to form amines.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N1-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-N2-(2-methoxybenzyl)oxalamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Pharmacology: Research focuses on its interaction with various receptors and enzymes in the body.

    Chemical Biology: It is used as a tool compound to study biological pathways and mechanisms.

    Industrial Applications: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-N2-(2-methoxybenzyl)oxalamide involves its interaction with specific molecular targets:

    Receptors: It may act as an agonist or antagonist at certain neurotransmitter receptors.

    Enzymes: It can inhibit or activate specific enzymes involved in metabolic pathways.

    Pathways: The compound may modulate signaling pathways related to cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    Structural Features: The combination of a piperazine ring, thiophene ring, and oxalamide group makes it unique.

    Biological Activity: Its specific interactions with molecular targets may differ from other similar compounds, leading to unique pharmacological profiles.

Properties

Molecular Formula

C28H34N4O3S

Molecular Weight

506.7 g/mol

IUPAC Name

N'-[1-(4-benzylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]-N-[(2-methoxyphenyl)methyl]oxamide

InChI

InChI=1S/C28H34N4O3S/c1-21(30-28(34)27(33)29-19-23-11-6-7-12-24(23)35-2)26(25-13-8-18-36-25)32-16-14-31(15-17-32)20-22-9-4-3-5-10-22/h3-13,18,21,26H,14-17,19-20H2,1-2H3,(H,29,33)(H,30,34)

InChI Key

HVFGEOQYDHYKLU-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=CS1)N2CCN(CC2)CC3=CC=CC=C3)NC(=O)C(=O)NCC4=CC=CC=C4OC

Origin of Product

United States

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